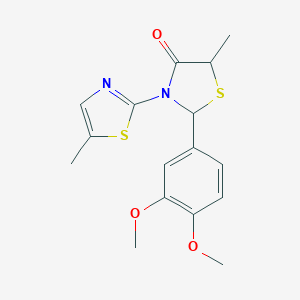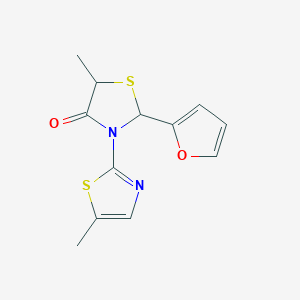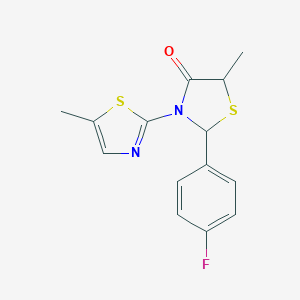![molecular formula C18H26N4O2S B277753 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies.
Mecanismo De Acción
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, ultimately leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to inhibit the activity of other kinases, including ITK, TXK, and BMX. This may contribute to its broader anti-tumor effects. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide is its specificity for BTK, which may reduce off-target effects and toxicity. However, its irreversible binding to BTK may also limit its use in certain contexts, such as in patients who may require rapid reversal of its effects. Additionally, the long half-life of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may complicate dosing and scheduling in clinical trials.
Direcciones Futuras
Future research on N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may focus on its potential as a therapeutic agent in combination with other targeted therapies or chemotherapy. Additionally, further studies may explore its efficacy in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, research may also seek to identify biomarkers that can predict response to N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, which may help to personalize treatment for patients.
Métodos De Síntesis
The synthesis of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide involves a multi-step process, starting with the reaction of 4-acetylpiperazine with 2-bromoacetophenone to yield the intermediate 2-(4-acetylpiperazin-1-yl)acetophenone. This compound is then reacted with thiourea to form the thioamide intermediate, which is subsequently reacted with 3-methylbutanoyl chloride to give the final product, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide.
Aplicaciones Científicas De Investigación
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propiedades
Fórmula molecular |
C18H26N4O2S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-13(2)12-17(24)20-18(25)19-15-6-4-5-7-16(15)22-10-8-21(9-11-22)14(3)23/h4-7,13H,8-12H2,1-3H3,(H2,19,20,24,25) |
Clave InChI |
WPVFGWHJTQFGAZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
SMILES canónico |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)




